
Ethyl2-(aminomethyl)-5-bromofuran-3-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a bromine atom attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride typically involves the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Aminomethylation: The brominated furan is then subjected to aminomethylation using formaldehyde and a primary amine, such as methylamine, in the presence of a catalyst.
Esterification: The resulting aminomethylated furan is esterified with ethanol and a suitable acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of 2-(aminomethyl)-5-bromofuran-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-chlorofuran-3-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(aminomethyl)-5-iodofuran-3-carboxylate hydrochloride: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(aminomethyl)-5-fluorofuran-3-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.
Propiedades
Fórmula molecular |
C8H11BrClNO3 |
|---|---|
Peso molecular |
284.53 g/mol |
Nombre IUPAC |
ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10BrNO3.ClH/c1-2-12-8(11)5-3-7(9)13-6(5)4-10;/h3H,2,4,10H2,1H3;1H |
Clave InChI |
ZFDFXNAJYPGIRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)Br)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
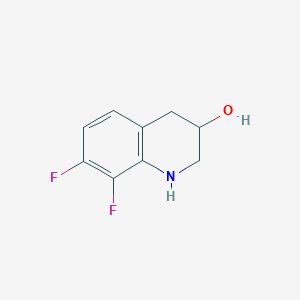
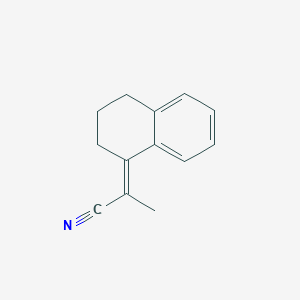
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
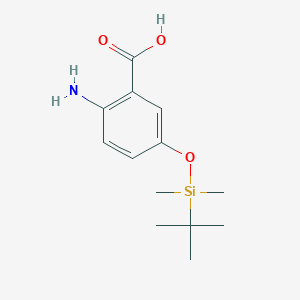
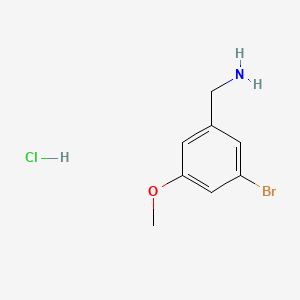
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
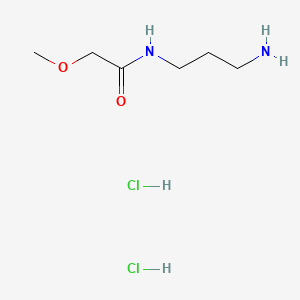
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)

